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Compound of Interest

Compound Name: Vinyl fluoride

Cat. No.: B1195381

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vinyl fluoride
and its derivatives in organometallic catalysis. The following sections outline key palladium-
and nickel-catalyzed cross-coupling reactions, offering step-by-step experimental procedures,
guantitative data for reaction optimization and substrate scope, and mechanistic diagrams to
illustrate the underlying chemical transformations.

Palladium-Catalyzed Fluorination of Cyclic Vinyl
Triflates

The palladium-catalyzed fluorination of cyclic vinyl triflates is a powerful method for the
synthesis of cyclic vinyl fluorides, which are valuable motifs in medicinal chemistry. A
significant challenge in this transformation is controlling regioselectivity. The use of
triethyl(trifluoromethyl)silane (TESCFs) as an additive has been shown to dramatically improve
regioselectivity, favoring the formation of the desired product.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Fluorination of a Model Cyclic Vinyl Triflate
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. . . Regiose
Catalyst Ligand Additive Temp Yield .
Entry Solvent lectivity
(mol%) (mol%) (mol%) (°C) (%)
(A:B)
[(cinnam t-
1 yl)PdCI]2 BuBrettP  None 2-MeTHF 90 1.8:1
(2) hos (5)
[(cinnam t-
TESCFs
2 yh)PdCl]2 BuBrettP (30) 2-MeTHF 90 >99:1
(2) hos (5)
[(cinnam
TESCFs
3 yl)PdClI]2 L8 (5) (30) Toluene 110 85 >99:1

)

Data compiled from studies by Buchwald and coworkers.

Table 2: Substrate Scope for the Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates

Substrate Product Yield (%)
4-Phenylcyclohex-1-en-1-yl 1-Fluoro-4-phenylcyclohex-1- g5
trifluoromethanesulfonate ene
4-(tert-Butyl)cyclohex-1-en-1-yl  4-(tert-Butyl)-1-fluorocyclohex- 82
trifluoromethanesulfonate l-ene
Cyclohept-1-en-1-yl

) 1-Fluorocyclohept-1-ene 75
trifluoromethanesulfonate
3,4-Dihydronaphthalen-1-yl 1-Fluoro-3,4- 88

trifluoromethanesulfonate

dihydronaphthalene

Yields are for isolated products under optimized conditions with TESCFs.

Experimental Protocol: General Procedure for

Palladium-Catalyzed Fluorination
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Materials:

Palladium precatalyst (e.g., [(cinnamyl)PdCl]2)

Biarylphosphine ligand (e.qg., t-BuBrettPhos or L8)

Cesium fluoride (CsF)

Triethyl(trifluoromethyl)silane (TESCF3)

Cyclic vinyl triflate substrate

Anhydrous solvent (e.g., 2-MeTHF or toluene)

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

Magnetic stirrer and heating plate

Procedure:

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst
(2 mol%), the biarylphosphine ligand (5 mol%), and cesium fluoride (2.0 equivalents).

The flask is evacuated and backfilled with argon three times.
Add the cyclic vinyl triflate substrate (1.0 equivalent) and TESCFs (30 mol%) to the flask.
Add the anhydrous solvent (to make a 0.1 M solution) via syringe.

The reaction mixture is stirred at the specified temperature (e.g., 90-110 °C) for 12 hours or
until reaction completion is observed by TLC or GC-MS analysis.

Upon cooling to room temperature, the reaction mixture is diluted with a suitable organic
solvent (e.qg., diethyl ether) and filtered through a pad of celite.

The filtrate is concentrated under reduced pressure, and the crude product is purified by
flash column chromatography on silica gel to afford the desired cyclic vinyl fluoride.
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Mechanistic Pathway

The proposed catalytic cycle for the palladium-catalyzed fluorination of cyclic vinyl triflates is
depicted below. The key steps involve oxidative addition of the vinyl triflate to the Pd(0)
complex, transmetalation with fluoride, and C-F reductive elimination. The presence of TESCFs
is believed to influence the transmetalation step, favoring the formation of a key intermediate
that leads to the desired regioisomer.

Catalyst

Regeneration
PAO)L [
Oxidative - Transmetalation ) -
Vinyl-OTf Addition || LPA(N(Viny)(OTe) }—’ (CSF. TESCFs) L-Pd(Il)(Vinyl)F

C-F Reductive

Elimination

Vinyl-F |

Click to download full resolution via product page

Caption: Palladium-catalyzed fluorination cycle.

Nickel-Catalyzed Cross-Electrophile Coupling of
Alkyl Mesylates and Allylic Difluorides

This stereospecific nickel-catalyzed reaction provides access to enantioenriched vinyl
fluoride-substituted cyclopropanes, which are of interest in medicinal chemistry. The reaction
involves the coupling of two electrophiles, an alkyl mesylate and an allylic gem-difluoride,
through a reductive cross-coupling mechanism.

Quantitative Data Summary

Table 3: Substrate Scope for the Nickel-Catalyzed Synthesis of Vinyl Fluoride-Substituted

Cyclopropanes
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Allylic gem-

Alkyl Mesylate . . Product Yield (%) dr
difluoride
Ethyl 2-
1-Phenylethyl Ethyl 2-(2,2- ((1R,2R)-2-
methanesulfonat  difluorovinyl)ben fluoro-2-(1- 75 >20:1
e zoate phenylethyl)cyclo
propyl)benzoate
Ethyl 2-
1-(4- Y
((1IR,2R)-2-
Methoxyphenyl)e  Ethyl 2-(2,2-
) ) fluoro-2-(1-(4-
thyl difluorovinyl)ben 82 >20:1
methoxyphenyl)e
methanesulfonat ~ zoate
thyl)cyclopropyl)
e
benzoate
Ethyl 2-
1- ((1R,2R)-2-(1-
Ethyl 2-(2,2-
Cyclohexylethyl ) ) cyclohexylethyl)-
difluorovinyl)ben 68 >20:1
methanesulfonat 2-

e

zoate

fluorocyclopropyl

)benzoate

Yields are for isolated products.

Experimental Protocol: General Procedure for Nickel-

Catalyzed Cross-Electrophile Coupling

Materials:

Reducing agent (e.g., zinc dust)

Alkyl mesylate substrate

Nickel precatalyst (e.g., NiBrz-glyme)

Ligand (e.qg., a bipyridine derivative)
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 Allylic gem-difluoride substrate

e Anhydrous solvent (e.g., DMF)

o Standard glassware for inert atmosphere chemistry
Procedure:

 In a nitrogen-filled glovebox, a vial is charged with the nickel precatalyst (5 mol%), the ligand
(10 mol%), and the reducing agent (2.0 equivalents).

e The alkyl mesylate (1.2 equivalents) and the allylic gem-difluoride (1.0 equivalent) are added
to the vial.

» Anhydrous solvent is added to the vial to achieve the desired concentration.

e The vial is sealed and the reaction mixture is stirred at room temperature for 24-48 hours.
e The reaction is quenched by the addition of saturated aqueous ammonium chloride.

e The mixture is extracted with an organic solvent (e.g., ethyl acetate).

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

e The crude product is purified by flash column chromatography to yield the vinyl fluoride-
substituted cyclopropane.

Mechanistic Pathway

The proposed mechanism for this cross-electrophile coupling is complex and may involve
multiple competing pathways. One plausible pathway initiates with the coordination of the
electron-deficient olefin of the allylic gem-difluoride to a low-valent nickel catalyst. This is
followed by either oxidative addition into the C-F bond or a directed polar oxidative addition into
the C-O bond of the alkyl mesylate.
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Pathway A: C-F Activation Pathway B: C-O Activation
Ni(O)L2 Allylic gem-difluoride Ni(O)L2 Allylic gem-difluoride
Coordination Coordination
[Ni(0)(olefin)] [Ni(0)(olefin)] Alkyl Mesylate
Oxidative Addition Oxidative Addition
(C-F) (C-0)
mt-allyl-Ni(Il)F Alkyl Mesylate Alkyl-Ni(I1)OMs

N l

Intramolecular

Intramolecular SN2

Allylation
Product Product
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Start; Assemble Re@

Reaction Setup:
- Pd Catalyst
- Ligand
- Base
- (E)-2-Fluorovinyl tosylate
- Arylboronic acid
- Anhydrous Solvent

'

Heating and Stirring
(e.g., 100 °C, 12-24h)

i

Aqueous Workup and Extraction

:

Column Chromatography

Final Product:
2-Aryl-1-fluoroethene

Click to download full resolution via product page
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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